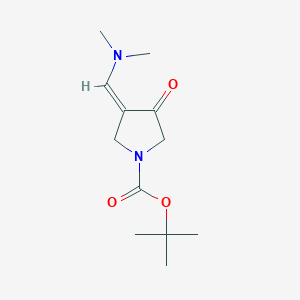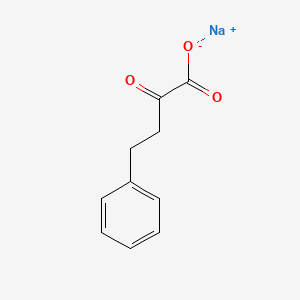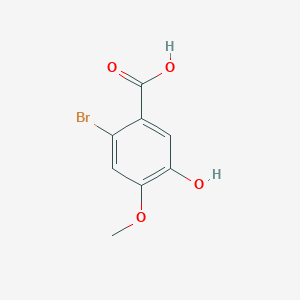![molecular formula C12H13NO2S B1148802 1-Propanone, 1-[(4R)-4-phenyl-2-thioxo-3-oxazolidinyl]- CAS No. 1328839-29-7](/img/structure/B1148802.png)
1-Propanone, 1-[(4R)-4-phenyl-2-thioxo-3-oxazolidinyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanone, 1-[(4R)-4-phenyl-2-thioxo-3-oxazolidinyl]- is a chemical compound that is commonly known as thioacetazone. It is a member of the thiosemicarbazone family of compounds and is used in the treatment of tuberculosis. Thioacetazone has been used as an anti-tuberculosis drug since the 1940s, but its use has declined due to its toxic side effects. Despite this, research on thioacetazone continues, as it has been found to have other potential applications in the field of medicine.
Wirkmechanismus
The exact mechanism of action of thioacetazone is not fully understood. It is believed to work by inhibiting the synthesis of mycolic acid, which is an essential component of the cell wall of tuberculosis bacteria. This disruption of the cell wall leads to the death of the bacteria.
Biochemical and Physiological Effects
Thioacetazone has been found to have a number of biochemical and physiological effects. It has been shown to induce the expression of genes involved in the immune response, which may contribute to its effectiveness against tuberculosis. Thioacetazone has also been found to have antioxidant properties, which may be beneficial in the treatment of other diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Thioacetazone has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a well-established mechanism of action. However, its use is limited by its toxic side effects, which can be severe in some cases. This has led to the development of other anti-tuberculosis drugs that are less toxic.
Zukünftige Richtungen
There are several potential future directions for research on thioacetazone. One area of interest is the development of new formulations of the drug that are less toxic and more effective. Another area of research is the investigation of thioacetazone's potential use in the treatment of other diseases, such as leprosy and other bacterial infections. Finally, research on the mechanism of action of thioacetazone may lead to the development of new drugs that target the same pathways.
In conclusion, thioacetazone is a chemical compound that has been used in the treatment of tuberculosis for many years. Despite its toxic side effects, it continues to be the subject of scientific research due to its potential applications in other areas of medicine. Further research is needed to fully understand its mechanism of action and to develop new formulations that are less toxic and more effective.
Synthesemethoden
Thioacetazone can be synthesized through a variety of methods, including the reaction of thiosemicarbazide with acetone. The reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid or sulfuric acid. The resulting product is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
Thioacetazone has been the subject of extensive scientific research, particularly in the field of tuberculosis treatment. It has been found to be effective against drug-resistant strains of tuberculosis, making it a valuable tool in the fight against this disease. Thioacetazone has also been studied for its potential use in the treatment of leprosy, as well as other bacterial infections.
Eigenschaften
IUPAC Name |
1-[(4R)-4-phenyl-2-sulfanylidene-1,3-oxazolidin-3-yl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c1-2-11(14)13-10(8-15-12(13)16)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRFLWLYHKSPZGT-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(COC1=S)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N1[C@@H](COC1=S)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl (1R*,2R*,4S*,5S*)-4-(tert-butoxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1148735.png)
![3-Hexadecyl-2-[3-(3-hexadecyl-2(3H)-benzoxazolylidene)-1-propenyl]benzoxazolium, Iodide](/img/structure/B1148736.png)
